molecular formula C23H22N4O5S B11615895 (7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11615895
M. Wt: 466.5 g/mol
InChI Key: MMOGDBGHZZRQGG-ZZEZOPTASA-N
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Description

1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiazolo-triazine core fused with an indole moiety, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step synthetic routes. One common approach is the condensation of 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde with 3,4,5-trimethoxyacetophenone under acid- or base-catalyzed conditions . This reaction forms the intermediate, which is then subjected to further cyclization and functionalization steps to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.

Mechanism of Action

The mechanism of action of 1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of a thiazolo-triazine core with an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

(7Z)-7-(1-methyl-2-oxoindol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H22N4O5S/c1-25-15-8-6-5-7-14(15)18(21(25)28)20-22(29)27-12-26(11-24-23(27)33-20)13-9-16(30-2)19(32-4)17(10-13)31-3/h5-10H,11-12H2,1-4H3/b20-18-

InChI Key

MMOGDBGHZZRQGG-ZZEZOPTASA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC(=C(C(=C5)OC)OC)OC)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4CN(CN=C4S3)C5=CC(=C(C(=C5)OC)OC)OC)C1=O

Origin of Product

United States

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